molecular formula C11H6Cl2N2O3S2 B4695150 5-(2,6-dichloro-3-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

5-(2,6-dichloro-3-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4695150
M. Wt: 349.2 g/mol
InChI Key: BDGNDXOEIPPUDI-YWEYNIOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,6-dichloro-3-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one, commonly known as DNTB, is a synthetic compound that has been widely used in scientific research for its unique properties. DNTB belongs to the thiazolidinone class of compounds and is known for its antibacterial, antifungal, and antitumor activities.

Mechanism of Action

The mechanism of action of DNTB is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and disrupting the membrane integrity of microorganisms. It has been shown to inhibit the activity of β-lactamase, which is an enzyme responsible for antibiotic resistance in bacteria. DNTB has also been shown to disrupt the membrane integrity of microorganisms, leading to cell death.
Biochemical and Physiological Effects:
DNTB has been shown to exhibit various biochemical and physiological effects such as:
1. Inhibition of enzyme activity: DNTB has been shown to inhibit the activity of various enzymes such as β-lactamase and acetylcholinesterase.
2. Disruption of membrane integrity: DNTB has been shown to disrupt the membrane integrity of microorganisms, leading to cell death.
3. Antitumor activity: DNTB has been found to exhibit potent antitumor activities against various cancer cell lines.

Advantages and Limitations for Lab Experiments

DNTB has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent antibacterial, antifungal, and antitumor activities: DNTB has been found to exhibit potent antibacterial, antifungal, and antitumor activities, making it a useful compound for various scientific research applications.
2. Inhibition of enzyme activity: DNTB has been shown to inhibit the activity of various enzymes, making it a useful compound for enzyme inhibition studies.
3. Low toxicity: DNTB has been found to have low toxicity, making it a safe compound to work with in the lab.
Some of the limitations of DNTB include:
1. Limited solubility: DNTB has limited solubility in water, which can make it difficult to work with in certain experiments.
2. Limited stability: DNTB is not very stable and can decompose over time, which can affect the accuracy of experimental results.
3. Limited availability: DNTB is not widely available and can be expensive to synthesize.

Future Directions

There are several future directions for the research and development of DNTB. Some of these include:
1. Investigation of its mechanism of action: Further studies are needed to fully understand the mechanism of action of DNTB and how it interacts with various enzymes and microorganisms.
2. Development of new antimicrobial agents: DNTB has been shown to exhibit potent antibacterial and antifungal activities, and further studies could lead to the development of new antimicrobial agents based on its structure.
3. Development of new anticancer agents: DNTB has been found to exhibit potent antitumor activities, and further studies could lead to the development of new anticancer agents based on its structure.
4. Investigation of its potential as an enzyme inhibitor: DNTB has been shown to inhibit the activity of various enzymes, and further studies could lead to the development of new enzyme inhibitors based on its structure.
5. Investigation of its potential as a drug delivery agent: DNTB has unique properties that could make it a useful drug delivery agent, and further studies could explore its potential in this area.

Scientific Research Applications

DNTB has been extensively studied for its biological activities and has been found to exhibit potent antibacterial, antifungal, and antitumor activities. It has been used in various scientific research applications such as:
1. Antibacterial and antifungal studies: DNTB has been shown to exhibit potent antibacterial and antifungal activities against a wide range of microorganisms. It has been used in various studies to investigate its mechanism of action and to develop new antimicrobial agents.
2. Antitumor studies: DNTB has been found to exhibit potent antitumor activities against various cancer cell lines. It has been used in various studies to investigate its mechanism of action and to develop new anticancer agents.
3. Enzyme inhibition studies: DNTB has been shown to inhibit the activity of various enzymes such as β-lactamase and acetylcholinesterase. It has been used in various studies to investigate its mechanism of action and to develop new enzyme inhibitors.

properties

IUPAC Name

(5Z)-5-[(2,6-dichloro-3-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2O3S2/c1-14-10(16)8(20-11(14)19)4-5-6(12)2-3-7(9(5)13)15(17)18/h2-4H,1H3/b8-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGNDXOEIPPUDI-YWEYNIOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2Cl)[N+](=O)[O-])Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(C=CC(=C2Cl)[N+](=O)[O-])Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,6-dichloro-3-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
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5-(2,6-dichloro-3-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
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5-(2,6-dichloro-3-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
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5-(2,6-dichloro-3-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
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5-(2,6-dichloro-3-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
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5-(2,6-dichloro-3-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

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